![molecular formula C13H18Cl2N2O2 B14443513 4-Morpholineacetamide, monohydrochloride CAS No. 77966-65-5](/img/structure/B14443513.png)
4-Morpholineacetamide, monohydrochloride
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Overview
Description
4-Morpholineacetamide, monohydrochloride is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a six-membered heterocyclic compound containing both amine and ether functional groups. The compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholineacetamide, monohydrochloride typically involves the reaction of morpholine with acetic anhydride to form 4-morpholineacetamide. This intermediate is then treated with hydrochloric acid to yield the monohydrochloride salt. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Morpholineacetamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of morpholine.
Reduction: Reduced amide derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
4-Morpholineacetamide, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Morpholineacetamide, monohydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of microbial growth by disrupting cell wall synthesis or interfering with metabolic processes.
Comparison with Similar Compounds
- N-(2-Bromophenyl)-4-morpholineacetamide, monohydrochloride
- N-(2-Iodophenyl)-4-morpholineacetamide, monohydrochloride
Comparison: 4-Morpholineacetamide, monohydrochloride is unique due to its specific functional groups and the presence of the morpholine ring. Compared to its bromophenyl and iodophenyl analogs, it may exhibit different reactivity and biological activity. The presence of different substituents on the phenyl ring can significantly alter the compound’s properties, making it suitable for various applications.
Properties
CAS No. |
77966-65-5 |
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Molecular Formula |
C13H18Cl2N2O2 |
Molecular Weight |
305.20 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c1-10-3-2-4-11(14)13(10)15-12(17)9-16-5-7-18-8-6-16;/h2-4H,5-9H2,1H3,(H,15,17);1H |
InChI Key |
FBPSDSPIRTWQPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CN2CCOCC2.Cl |
Origin of Product |
United States |
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